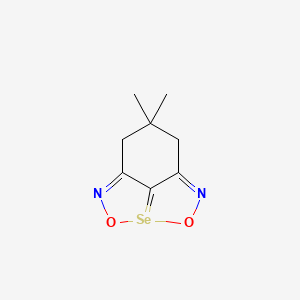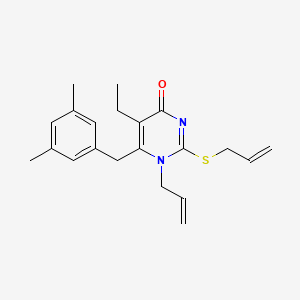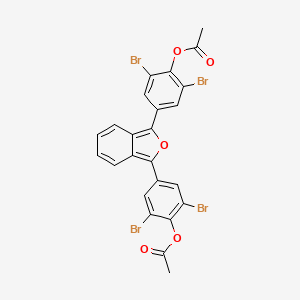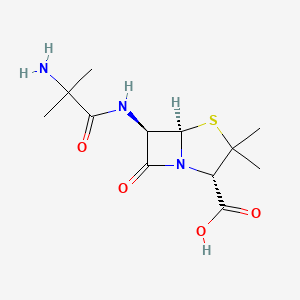
6-(2-Amino-2-methylpropionamido)penicillanic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Amino-2-methylpropionamido)penicillanic acid is a derivative of penicillanic acid, which forms the core structure of penicillin antibiotics. This compound is notable for its role in the synthesis of various β-lactam antibiotics, which are crucial in combating bacterial infections. The presence of the 2-amino-2-methylpropionamido group enhances its chemical properties, making it a valuable intermediate in pharmaceutical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-2-methylpropionamido)penicillanic acid typically involves the acylation of 6-aminopenicillanic acid with 2-amino-2-methylpropionic acid. The reaction is usually carried out in an aqueous medium with a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include maintaining the temperature at around 0-5°C to prevent side reactions and degradation of the β-lactam ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency. The use of protective groups and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product specifications.
化学反应分析
Types of Reactions
6-(2-Amino-2-methylpropionamido)penicillanic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which may alter its biological activity.
Reduction: Reduction reactions can target the β-lactam ring, leading to ring opening and loss of antibiotic activity.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to avoid degrading the β-lactam ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Open-chain amides.
Substitution: Various N-substituted derivatives.
科学研究应用
6-(2-Amino-2-methylpropionamido)penicillanic acid is extensively used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block for synthesizing novel β-lactam antibiotics.
Biology: Used in studies to understand the mechanisms of antibiotic resistance.
Medicine: Investigated for its potential to develop new antibiotics with improved efficacy and reduced resistance.
Industry: Employed in the large-scale production of semisynthetic penicillins.
作用机制
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are crucial for cross-linking the peptidoglycan layers in bacterial cell walls. By binding to these proteins, 6-(2-Amino-2-methylpropionamido)penicillanic acid prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.
相似化合物的比较
Similar Compounds
6-Aminopenicillanic acid: The core structure of penicillin antibiotics.
Amoxicillin: A widely used β-lactam antibiotic with a similar core structure but different side chains.
Ampicillin: Another β-lactam antibiotic with a similar mechanism of action.
Uniqueness
6-(2-Amino-2-methylpropionamido)penicillanic acid is unique due to its specific side chain, which can be modified to create a variety of semisynthetic penicillins with different pharmacological properties. This flexibility makes it a valuable intermediate in the development of new antibiotics.
属性
CAS 编号 |
38402-49-2 |
|---|---|
分子式 |
C12H19N3O4S |
分子量 |
301.36 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-[(2-amino-2-methylpropanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O4S/c1-11(2,13)10(19)14-5-7(16)15-6(9(17)18)12(3,4)20-8(5)15/h5-6,8H,13H2,1-4H3,(H,14,19)(H,17,18)/t5-,6+,8-/m1/s1 |
InChI 键 |
QRXBACILKXKZHO-GKROBHDKSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C)(C)N)C(=O)O)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)N)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


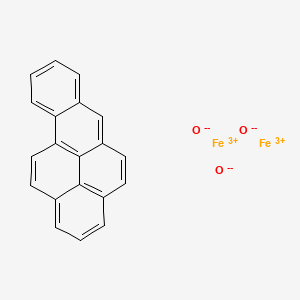
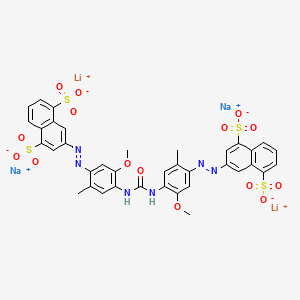
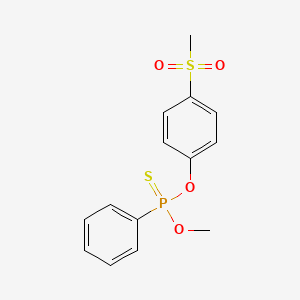
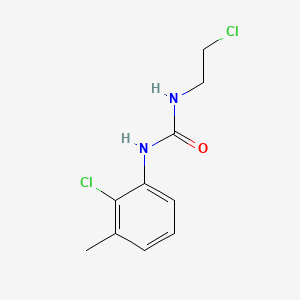
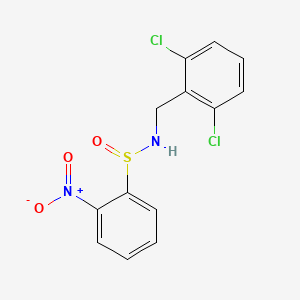

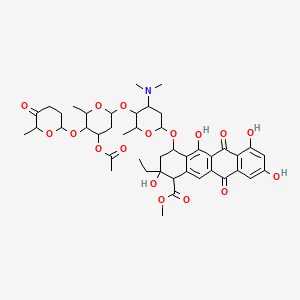
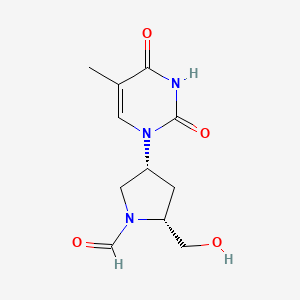
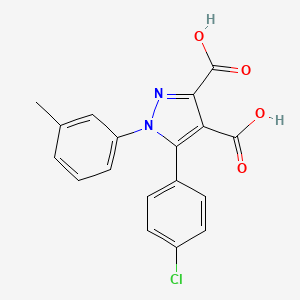
![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
